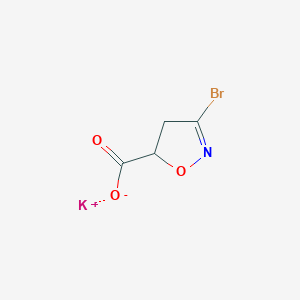

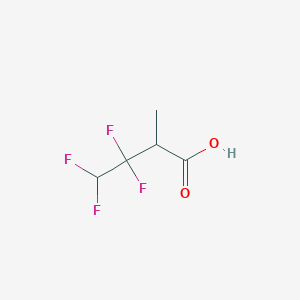

![molecular formula C23H15FN2O3 B2815903 1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 847378-21-6](/img/structure/B2815903.png)

1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyrrolidine ring , which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a fluorophenyl group, a methyl group, and a pyridinyl group, which could contribute to its physicochemical properties and biological activity.

Molecular Structure Analysis

The structure of this compound, based on its name, would likely involve a complex arrangement of rings, including a pyrrolidine ring and a chromeno ring. The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrrolidine derivatives can undergo a variety of reactions, including those involving their nitrogen atom or any functional groups they may have .Applications De Recherche Scientifique

Polymer Synthesis and Properties

Polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, similar in structure to the compound of interest, have been synthesized and characterized. These polymers, deeply colored with molecular weights between 3.5 and 22 kDa, are soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Their synthesis through palladium-catalyzed polycondensation exhibits potential for electronic and optical applications due to their unique properties (Welterlich, Charov, & Tieke, 2012).

Synthetic Approaches

Efficient synthetic procedures have been developed for diversifying 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, indicating a broad applicability of these core structures in various chemical syntheses. These methods allow for the practical synthesis of compounds with a wide range of substituents, enhancing their versatility in scientific research (Vydzhak et al., 2021).

Luminescent Properties

Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, closely related to the compound , have been synthesized and exhibit strong fluorescence with significant Stokes shifts and quantum yields. Such properties make these polymers candidates for applications in optoelectronic devices and fluorescent materials (Zhang & Tieke, 2008).

Electron Transport Layer for Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating a diketopyrrolopyrrole (DPP) backbone, structurally related to the compound of interest, has been developed for use as an electron transport layer in polymer solar cells. This material demonstrates high conductivity and electron mobility, contributing to improved power conversion efficiency due to its favorable energy alignment (Hu et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15FN2O3/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(24)12-14)26(23(28)22(19)29-17)18-7-2-3-10-25-18/h2-12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCCLWIYTKWDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

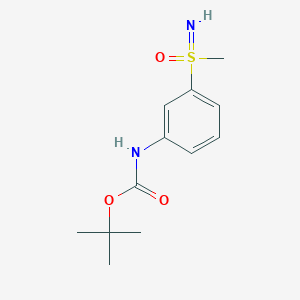

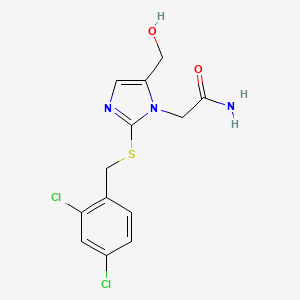

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2815822.png)

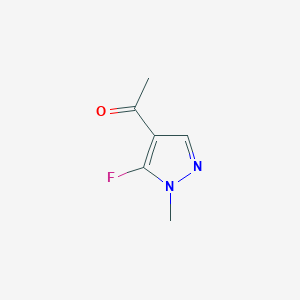

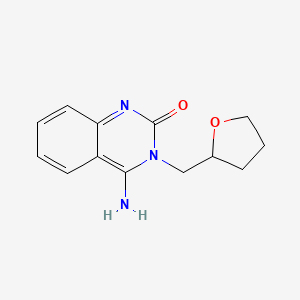

![benzyl N-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2815827.png)

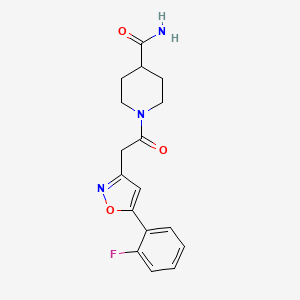

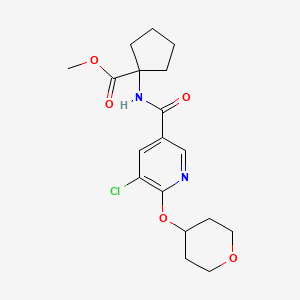

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2815829.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2815831.png)

![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)

![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)